2-(4-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene
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Overview
Description
2-(4-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene is a complex organic compound characterized by its unique tricyclic structure. This compound contains a bromophenyl group and a phenyl group attached to a triazatricyclo core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene typically involves multiple steps, starting with the preparation of the bromophenyl and phenyl precursors. These precursors undergo cyclization reactions under controlled conditions to form the triazatricyclo core. Common reagents used in these reactions include bromine, phenylacetic acid, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(4-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cancer treatment and antimicrobial applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene involves its interaction with specific molecular targets and pathways. The bromophenyl and phenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Similar in structure but with an imidazo core.
4-Bromobiphenyl: Contains a bromophenyl group but lacks the triazatricyclo core.
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Features a bromophenyl group with a different core structure .
Uniqueness
The uniqueness of 2-(4-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene lies in its triazatricyclo core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18BrN3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C21H18BrN3/c22-17-11-9-16(10-12-17)20-23-25-14-19(15-6-2-1-3-7-15)18-8-4-5-13-24(20)21(18)25/h1-3,6-7,9-12,14H,4-5,8,13H2 |
InChI Key |
YBIMJJLVNZBYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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